![molecular formula C13H15ClO B8727131 2-[(4-chlorophenyl)methyl]cyclohexan-1-one CAS No. 2702-79-6](/img/structure/B8727131.png)
2-[(4-chlorophenyl)methyl]cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-chlorophenyl)methyl]cyclohexan-1-one is a chemical compound that belongs to the class of arylcyclohexylamines. It is structurally related to ketamine, a well-known anesthetic and analgesic drug. This compound has a cyclohexanone core with a 4-chlorophenylmethyl group attached to it. The presence of the chlorine atom in the phenyl ring adds unique properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)methyl]cyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
Another method involves the use of Grignard reagents. In this approach, cyclohexanone is reacted with 4-chlorobenzylmagnesium bromide, followed by acidic workup to yield this compound. This method provides good yields and is widely used in laboratory settings.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the Grignard reaction. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and reagent concentrations. The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-chlorophenyl)methyl]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 4-chlorobenzoic acid or 4-chlorobenzophenone.
Reduction: Formation of 2-[(4-chlorophenyl)methyl]cyclohexanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(4-chlorophenyl)methyl]cyclohexan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with receptors and enzymes.
Medicine: Investigated for its anesthetic and analgesic properties, similar to ketamine.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-[(4-chlorophenyl)methyl]cyclohexan-1-one involves its interaction with various molecular targets. It is believed to act as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, similar to ketamine. This interaction leads to the inhibition of calcium ion influx, resulting in analgesic and anesthetic effects. Additionally, the compound may interact with other receptors and ion channels, contributing to its overall pharmacological profile.
Vergleich Mit ähnlichen Verbindungen
2-[(4-chlorophenyl)methyl]cyclohexan-1-one is structurally similar to several other compounds, including:
Ketamine: Shares a similar cyclohexanone core and is used as an anesthetic.
Phencyclidine (PCP): Another arylcyclohexylamine with potent anesthetic and hallucinogenic properties.
Eticyclidine (PCE): A derivative of phencyclidine with similar pharmacological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and pharmacological properties. The presence of the chlorine atom in the phenyl ring differentiates it from other similar compounds and influences its reactivity and biological activity.
Eigenschaften
CAS-Nummer |
2702-79-6 |
|---|---|
Molekularformel |
C13H15ClO |
Molekulargewicht |
222.71 g/mol |
IUPAC-Name |
2-[(4-chlorophenyl)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C13H15ClO/c14-12-7-5-10(6-8-12)9-11-3-1-2-4-13(11)15/h5-8,11H,1-4,9H2 |
InChI-Schlüssel |
UNJQQZUSORSFMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=O)C(C1)CC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


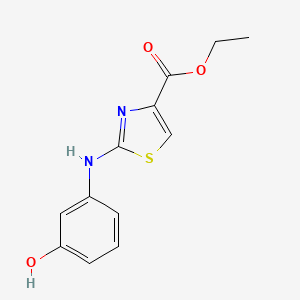
![tert-Butyl (1S,3S,5S)-3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B8727060.png)
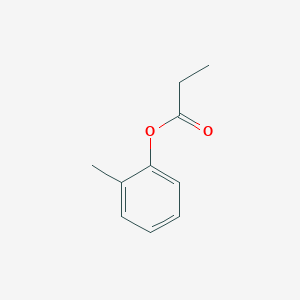
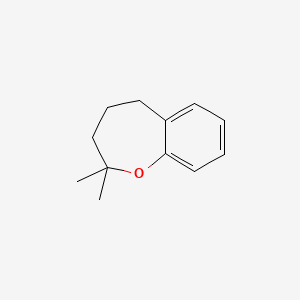
![Methanesulfonamide, N-[5-(1,1-dimethylethyl)-2-methoxy-3-nitrophenyl]-](/img/structure/B8727081.png)
![N-[(4-fluorophenyl)methyl]-3-methylthiophene-2-carboxamide](/img/structure/B8727086.png)
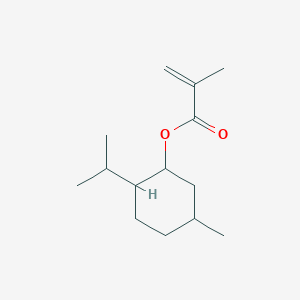
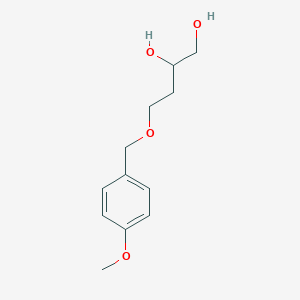
![2-Ethylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B8727103.png)
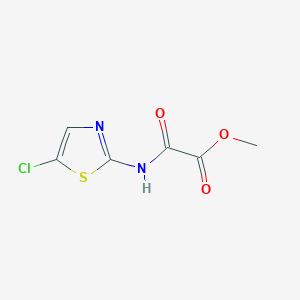
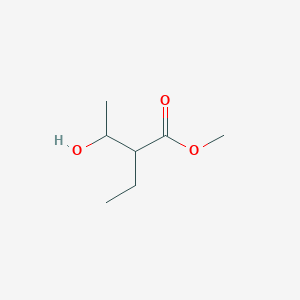
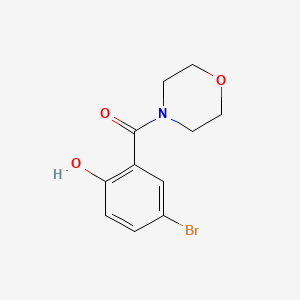
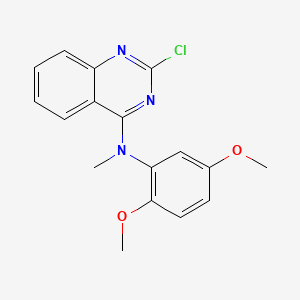
![7-Bromo-3-chloro-5H-chromeno[2,3-c]pyridin-5-one](/img/structure/B8727158.png)
